Cas no 952-92-1 (1-Benzyl-1,4-dihydronicotinamide)

1-Benzyl-1,4-dihydronicotinamide is a synthetic derivative of dihydronicotinamide, characterized by the presence of a benzyl group at the 1-position of the 1,4-dihydronicotinamide structure. This compound is of interest in organic and medicinal chemistry due to its role as a hydride transfer agent, mimicking the redox behavior of NADH coenzymes. Its benzyl substitution enhances stability and modulates reactivity, making it useful in catalytic and stoichiometric reduction processes. The product is typically employed in research applications, including mechanistic studies of enzyme mimics and the development of biomimetic reducing systems. It is available in high purity, ensuring reproducibility in experimental settings.
1-Benzyl-1,4-dihydronicotinamide structure
952-92-1 structure
Product name:1-Benzyl-1,4-dihydronicotinamide
CAS No:952-92-1
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD00059769
CID:804528
PubChem ID:87564096

1-Benzyl-1,4-dihydronicotinamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide,1,4-dihydro-1-(phenylmethyl)-
    • 1-Benzyl-1,4-dihydronicotinamide
    • 1-benzyl-4H-pyridine-3-carboxamide
    • 1,4-Dihydro-N-1-benzylnicotinamide
    • 1-benzyl-3-carbamoyl-1,4-dihydropyridine
    • Benzyldihydronicotinamide
    • N-Benzyl-1,4-dihydronicotinamide
    • N-benzyl-1,4-dihydronicotineamide
    • N-Benzyldihydronicotinamide
    • BNAH
    • HSU8JA8RMP
    • 3-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-
    • 1-benzyl-1,4-dihydropyridine-3-carboxamide
    • 1-Benzyl-3-carbamido-1,4-dihydropyridine
    • CBMicro_010868
    • CMNUYDSETOTBDE-UHFFFAOYSA-N
    • SMSF0003808
    • NSC26899
    • FCH1675977
    • CB14249
    • 1-Benzyl-1,4-dihy
    • 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide (ACI)
    • Nicotinamide, 1-benzyl-1,4-dihydro- (6CI, 7CI, 8CI)
    • 1,4-Dihydro-N-benzylnicotinamide
    • 1-Benzyl-1,4-dihydrinicotinamide
    • N-Benzyl-3-carbamoyl-1,4-dihydropyridine
    • NSC 26899
    • BDBM50481404
    • MFCD00059769
    • AS-63545
    • 1-Benzyl-1,4-dihydronicotinamide , 95%
    • 1-Benzyl-1,4-dihydro-nicotinamide
    • B1156
    • SCHEMBL2205423
    • DTXCID20164274
    • BIM-0010813.P001
    • CHEMBL25718
    • A12955
    • 952-92-1
    • CS-0119922
    • 1-benzyl-1,4-dihydro-pyridine-3-carboxamide
    • Nicotinamide, 1-benzyl-1,4-dihydro-
    • 3-Pyridinecarboxamide,4-dihydro-1-(phenylmethyl)-
    • BNAH cpd
    • UNII-HSU8JA8RMP
    • DTXSID90241783
    • SY053616
    • AKOS015839161
    • NSC-26899
    • 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide
    • MDL: MFCD00059769
    • Inchi: 1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)
    • InChI Key: CMNUYDSETOTBDE-UHFFFAOYSA-N
    • SMILES: O=C(C1CC=CN(CC2C=CC=CC=2)C=1)N

Computed Properties

  • Exact Mass: 214.11100
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3
  • Surface Charge: 0
  • XLogP3: 1.4
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.198
  • Melting Point: 118.0 to 123.0 deg-C
  • Boiling Point: 433.4°Cat760mmHg
  • Flash Point: 215.9°C
  • Refractive Index: 1.623
  • Stability/Shelf Life: Light Sensitive
  • PSA: 46.33000
  • LogP: 2.41340
  • Solubility: Not determined

1-Benzyl-1,4-dihydronicotinamide Security Information

  • Storage Condition:0-10°C

1-Benzyl-1,4-dihydronicotinamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Benzyl-1,4-dihydronicotinamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM343995-25g
1-Benzyl-1,4-dihydronicotinamide
952-92-1 95%+
25g
$607 2022-06-09
eNovation Chemicals LLC
D754625-5g
1-Benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 95%
5g
$120 2024-06-07
Key Organics Ltd
AS-63545-1G
1-benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 >95%
1g
£110.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BC287-1g
1-Benzyl-1,4-dihydronicotinamide
952-92-1 95.0%(LC&N)
1g
¥485.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152221-5G
1-Benzyl-1,4-dihydronicotinamide
952-92-1 >95.0%(HPLC)(N)
5g
¥1059.90 2023-09-04
TRC
B275910-250mg
1-Benzyl-1,4-dihydronicotinamide
952-92-1
250mg
$ 138.00 2023-04-18
abcr
AB137308-5 g
1-Benzyl-1,4-dihydronicotinamide, 95%; .
952-92-1 95%
5 g
€166.20 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1156-1G
1-Benzyl-1,4-dihydronicotinamide
952-92-1 >95.0%(HPLC)(N)
1g
¥320.00 2024-04-15
Key Organics Ltd
AS-63545-5MG
1-benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-63545-10MG
1-benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 >95%
10mg
£63.00 2025-02-09

1-Benzyl-1,4-dihydronicotinamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Ruthenium(2+), (acetonitrile)(2,2′-bipyridine-κN1,κN1′)(2,2′:6′,2′′-terpyridine-… Solvents: Dimethylformamide ;  60 h
Reference
Development of an Efficient and Durable Photocatalytic System for Hydride Reduction of an NAD(P)+ Model Compound Using a Ruthenium(II) Complex Based on Mechanistic Studies
Matsubara, Yasuo; Koga, Kichitaro; Kobayashi, Atsuo; Konno, Hideo; Sakamoto, Kazuhiko; et al, Journal of the American Chemical Society, 2010, 132(30), 10547-10552

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water
Reference
1-Benzyldihydronicotinamide-a model for reduced diphosphopyridine nucleotide
Mauzerall, David; Westheimer, F. H., Journal of the American Chemical Society, 1955, 77, 2261-4

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  2 h, rt
Reference
Bioorganometallic chemistry: biocatalytic oxidation reactions with biomimetic NAD+/NADH co-factors and [Cp*Rh(bpy)H]+ for selective organic synthesis
Lutz, Jochen; Hollmann, Frank; Ho, The Vinh; Schnyder, Adrian; Fish, Richard H.; et al, Journal of Organometallic Chemistry, 2004, 689(25), 4783-4790

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  3 h, rt
Reference
Decomposition of lignin models enabled by copper-based photocatalysis under biphasic conditions
Bertin, Cedric; Cruche, Corentin; Chacon-Huete, Franklin; Forgione, Pat; Collins, Shawn K., Green Chemistry, 2022, 24(11), 4414-4419

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  15 min, rt
Reference
Preparation of oxidizable pyridine derivatives as prodrugs for acetylcholinesterase inhibitors and potent anti-Alzheimer agents
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 4 h, rt
Reference
(η5-Pentamethylcyclopentadienyl)iridium Complex Catalyzed Imine Reductions Utilizing the Biomimetic 1,4-NAD(P)H Cofactor and N-Benzyl-1,4-dihydronicotinamide as the Hydride-Transfer Agent
Soetens, Mathieu; Drouet, Fleur; Riant, Olivier, ChemCatChem, 2017, 9(6), 929-933

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  10 min, 45 - 50 °C
Reference
1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide
Blass, Benjamin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  3 h, rt
Reference
In situ formation of H2O2 for P450 peroxygenases
Paul, Caroline E.; Churakova, Ekaterina; Maurits, Elmer; Girhard, Marco; Urlacher, Vlada B.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(20), 5692-5696

Production Method 9

Reaction Conditions
1.1 Reagents: Ruthenium(1+), (2,2′-bipyridine-κN1,κN1′)hydro(2,2′:6′,2′′-terpyridine-κN1,κN1′,…
Reference
Formation of Novel 1:1 Adducts Accompanied by Regioselective Hydride Transfer from Transition-Metal Hydrido Complexes to NAD(P) Models
Kobayashi, Atsuo; Takatori, Ryosuke; Kikuchi, Itsumi; Konno, Hideo; Sakamoto, Kazuhiko; et al, Organometallics, 2001, 20(16), 3361-3363

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water
Reference
Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models, 1-Benzylnicotinamide Triflate and β-Nicotinamide Ribose-5'-methyl Phosphate, with in Situ Generated [CpRh(Bpy)H]+: Structure-Activity Relationships, Kinetics, and Mechanistic Aspects in the Formation of the 1,4-NADH Derivatives
Lo, H. Christine; Leiva, Carmen; Buriez, Olivier; Kerr, John B.; Olmstead, Marilyn M.; et al, Inorganic Chemistry, 2001, 40(26), 6705-6716

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  10 min, rt; 3 h, rt
Reference
Reactions of biologically inspired hydride sources with B(C6F5)3
Wilkins, Lewis C.; Santi, Nicolo; Luk, Louis Y. P.; Melen, Rebecca L., Philosophical Transactions of the Royal Society, 2017, 375(2101),

Production Method 12

Reaction Conditions
1.1 Reagents: NAD ,  Ruthenium(1+), bis(2,2′-bipyridine-κN1,κN1′)carbonylformyl-, (OC-6-31)-
Reference
Regiospecific hydride transfer from cis-[Ru(bpy)2(CO)(CHO)]+ to NAD+ model compounds: a model for enzymatic reactions by aldehyde dehydrogenases
Konno, Hideo; Sakamoto, Kazuhiko; Ishitani, Osamu, Angewandte Chemie, 2000, 39(22), 4061-4063

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  20 °C; rt; 4 h, rt
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; Chan, Wing-Chi; Wong, Ho-Ning; Li, Ka-Yan; Wu, Wai-Keung; et al, ChemMedChem, 2010, 5(8), 1282-1299

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 3 h, rt
Reference
Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate Reductases
Paul, Caroline E.; Gargiulo, Serena; Opperman, Diederik J.; Lavandera, Ivan; Gotor-Fernandez, Vicente; et al, Organic Letters, 2013, 15(1), 180-183

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 4 h, rt
Reference
Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters
Bhosale, Viraj A.; Cisarova, Ivana; Kamlar, Martin; Vesely, Jan, Chemical Communications (Cambridge, 2022, 58(71), 9942-9945

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen ,  (SP-5-31)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)](pyridine)cobaltate(1-)
Reference
Selective partial hydrogenation of N-substituted-3-carbamoylpyridinium salts to corresponding dihydropyridines catalyzed by bis(dimethylglyoximato)chloro(pyridine)cobalt
Okamoto, Tadashi; Yamamoto, Shinichi; Oka, Shinzaburo, Journal of Molecular Catalysis, 1987, 39(2), 219-23

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  2 h, rt
Reference
Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts
Santi, Nicolo; Morrill, Louis C.; Swiderek, Katarzyna; Moliner, Vicent; Luk, Louis Y. P., Chemical Communications (Cambridge, 2021, 57(15), 1919-1922

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 16 h, rt
Reference
Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound Formates
Elton, Timothy E. ; Ball, Graham E. ; Bhadbhade, Mohan ; Field, Leslie D. ; Colbran, Stephen B., Organometallics, 2018, 37(21), 3972-3982

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 3 h, rt
Reference
Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation
Ismail, Mohamed; Schroeder, Lea; Frese, Marcel; Kottke, Tilman ; Hollmann, Frank ; et al, ACS Catalysis, 2019, 9(2), 1389-1395

1-Benzyl-1,4-dihydronicotinamide Raw materials

1-Benzyl-1,4-dihydronicotinamide Preparation Products

1-Benzyl-1,4-dihydronicotinamide Related Literature

Additional information on 1-Benzyl-1,4-dihydronicotinamide

1-Benzyl-1,4-dihydronicotinamide (CAS No. 952-92-1): A Comprehensive Overview

1-Benzyl-1,4-dihydronicotinamide, also known by its CAS registry number 952-92-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been studied for its potential applications in drug development and biological research. The structure of 1-Benzyl-1,4-dihydronicotinamide consists of a benzyl group attached to the 4-position of the dihydronicotinamide moiety, which contributes to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of 1-Benzyl-1,4-dihydronicotinamide in the context of enzyme inhibition and its potential role in treating various diseases. For instance, research has shown that this compound exhibits inhibitory effects on specific histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression regulation. By inhibiting HDACs, 1-Benzyl-1,4-dihydronicotinamide may play a role in modulating cellular processes associated with cancer, inflammation, and neurodegenerative disorders.

In addition to its enzymatic activity, 1-Benzyl-1,4-dihydronicotinamide has been explored for its potential as a precursor in the synthesis of more complex bioactive molecules. Its structure provides a versatile scaffold for further chemical modifications, enabling researchers to design derivatives with enhanced pharmacokinetic properties or improved bioavailability. This makes it an attractive starting material for drug discovery programs targeting a wide range of therapeutic areas.

The synthesis of 1-Benzyl-1,4-dihydronicotinamide typically involves multi-step organic reactions, including nucleophilic substitutions and reductions. Recent advancements in catalytic asymmetric synthesis have allowed for more efficient and selective methods to produce this compound on a larger scale. These improvements not only enhance the feasibility of industrial production but also pave the way for further exploration of its biological properties.

In terms of biological activity, 1-Benzyl-1,4-dihydronicotinamide has been shown to exhibit anti-inflammatory and antioxidant effects in preclinical models. These findings suggest that it may have applications in treating conditions characterized by chronic inflammation or oxidative stress, such as cardiovascular diseases or age-related disorders. Furthermore, ongoing research is investigating its potential as a neuroprotective agent, particularly in models of Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 1-Benzyl-1,4-dihydronicotinamide is another area of active investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its suitability as a drug candidate. Preliminary studies indicate that it has moderate bioavailability following oral administration, though further optimization may be required to enhance its therapeutic efficacy.

In conclusion, 1-Benzyl-1,4-dihydronicotinamide (CAS No. 952-92-1) represents a promising compound with diverse applications in both academic research and industrial drug development. Its unique chemical structure and biological activity make it an invaluable tool for exploring novel therapeutic strategies across multiple disease areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to remain at the forefront of scientific innovation in the years to come.

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Amadis Chemical Company Limited
(CAS:952-92-1)1-Benzyl-1,4-dihydronicotinamide
A1207551
Purity:99%
Quantity:25g
Price ($):301.0